5-Methoxysuberenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

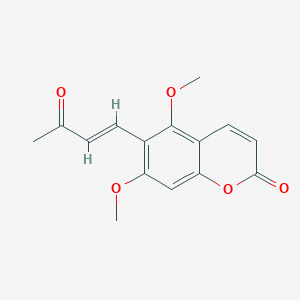

5,7-dimethoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-9(16)4-5-10-12(18-2)8-13-11(15(10)19-3)6-7-14(17)20-13/h4-8H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJLGRLMKZVOED-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=C2C(=C1OC)C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 5-Methoxysuberenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysuberenone is a naturally occurring coumarin (B35378) that has been isolated from the roots of Zanthoxylum nitidum.[1] Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and are known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations to aid researchers in their understanding and potential future work with this compound. The information presented is primarily based on the findings from the phytochemical investigation of Zanthoxylum nitidum, a plant with a history of use in traditional medicine.[1]

Discovery and Natural Source

This compound was identified as a known compound during the phytochemical analysis of the roots of Zanthoxylum nitidum (Roxb.) DC., a plant belonging to the Rutaceae family.[1] This discovery was reported in a 2021 study by Hu and colleagues, which focused on the isolation and characterization of new prenylated coumarins from this plant species.[1] While the study's primary focus was on novel compounds, the isolation of this compound contributes to the growing chemical inventory of Zanthoxylum species, which are known to be a rich source of bioactive molecules.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was confirmed through the analysis of its spectroscopic data. The following table summarizes the key physicochemical and spectroscopic properties reported for the compound.

| Property | Data |

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| 1H NMR (CDCl3, 600 MHz) | δ (ppm): 7.60 (1H, d, J = 9.5 Hz, H-4), 7.33 (1H, d, J = 8.6 Hz, H-5'), 6.83 (1H, dd, J = 8.6, 2.3 Hz, H-6'), 6.78 (1H, d, J = 2.3 Hz, H-8'), 6.22 (1H, d, J = 9.5 Hz, H-3), 3.91 (3H, s, 5-OCH3), 3.29 (2H, t, J = 7.2 Hz, H-1''), 2.85 (2H, t, J = 7.2 Hz, H-2'') |

| 13C NMR (CDCl3, 150 MHz) | δ (ppm): 161.2 (C-2), 158.0 (C-7'), 155.8 (C-9'), 143.4 (C-4), 131.2 (C-5'), 119.3 (C-6'), 113.8 (C-3), 112.9 (C-10'), 109.8 (C-8'), 56.1 (5-OCH3), 30.9 (C-1''), 22.8 (C-2'') |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | m/z: 259.0965 [M+H]+ (Calculated for C15H15O4, 259.0965) |

Experimental Protocols

The isolation and purification of this compound from the roots of Zanthoxylum nitidum involved a multi-step extraction and chromatographic process. The detailed methodology is outlined below.

Plant Material and Extraction

-

Plant Material: The roots of Zanthoxylum nitidum were collected and air-dried.

-

Extraction: The dried and powdered roots (9.5 kg) were extracted three times with 95% ethanol (B145695) at room temperature.

-

Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract (850 g).

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol.

Isolation and Purification Workflow

The ethyl acetate fraction (120 g) was subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether-acetone (from 50:1 to 0:1, v/v) to yield eight fractions (Fr. A–H).

-

Sephadex LH-20 Chromatography (I): Fraction E (8.3 g), obtained from the silica gel column, was further purified by column chromatography on Sephadex LH-20 with methanol (B129727) as the eluent to afford five sub-fractions (Fr. E1–E5).

-

Preparative Thin-Layer Chromatography (TLC): Fraction E5 was separated by preparative TLC using a developing solvent system of n-hexane–acetone (3:1) to provide a partially purified sample of this compound.

-

Sephadex LH-20 Chromatography (II): The partially purified sample was further purified on a Sephadex LH-20 column with methanol to yield pure this compound (2.3 mg).

Biological Activity

The initial report on the isolation of this compound from Zanthoxylum nitidum did not include an evaluation of its biological activity.[1] However, the broader class of coumarins isolated from Zanthoxylum species are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Further research is required to elucidate the specific pharmacological properties and potential therapeutic applications of this compound. Given the known activities of related compounds, future studies could explore its potential as an anti-inflammatory or cytotoxic agent.

Synthesis

As of the latest available information, a specific, dedicated synthesis for this compound has not been reported in the scientific literature. However, general synthetic methodologies for suberenone (B13831245) and dibenzosuberenone (B194781) derivatives have been developed, often for the creation of analogs with potential therapeutic applications, such as antidepressants.[6][7][8][9] These synthetic strategies could potentially be adapted for the total synthesis of this compound.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. To understand its mechanism of action, future research would need to investigate its effects on various cellular signaling cascades, particularly those involved in inflammation and cell proliferation, given the known activities of other coumarins.

Conclusion and Future Directions

The discovery of this compound in Zanthoxylum nitidum adds another compound to the chemical diversity of this medicinally important plant genus. This technical guide provides the foundational knowledge of its isolation and characterization. Significant opportunities for future research exist, including the development of a total synthesis route, which would enable the production of larger quantities for extensive biological evaluation. Furthermore, comprehensive studies are needed to determine its pharmacological profile, mechanism of action, and potential therapeutic value. Elucidating the specific signaling pathways affected by this compound will be a critical step in understanding its biological function and potential as a lead compound for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarins and lignans from Zanthoxylum schinifolium and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives [mdpi.com]

- 7. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 5-Methoxysuberenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysuberenone is a naturally occurring coumarin that has been isolated from the roots of Zanthoxylum nitidum.[1] Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and are known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations to aid researchers in their understanding and potential future work with this compound. The information presented is primarily based on the findings from the phytochemical investigation of Zanthoxylum nitidum, a plant with a history of use in traditional medicine.[1]

Discovery and Natural Source

This compound was identified as a known compound during the phytochemical analysis of the roots of Zanthoxylum nitidum (Roxb.) DC., a plant belonging to the Rutaceae family.[1] This discovery was reported in a 2021 study by Hu and colleagues, which focused on the isolation and characterization of new prenylated coumarins from this plant species.[1] While the study's primary focus was on novel compounds, the isolation of this compound contributes to the growing chemical inventory of Zanthoxylum species, which are known to be a rich source of bioactive molecules.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was confirmed through the analysis of its spectroscopic data. The following table summarizes the key physicochemical and spectroscopic properties reported for the compound.

| Property | Data |

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| 1H NMR (CDCl3, 600 MHz) | δ (ppm): 7.60 (1H, d, J = 9.5 Hz, H-4), 7.33 (1H, d, J = 8.6 Hz, H-5'), 6.83 (1H, dd, J = 8.6, 2.3 Hz, H-6'), 6.78 (1H, d, J = 2.3 Hz, H-8'), 6.22 (1H, d, J = 9.5 Hz, H-3), 3.91 (3H, s, 5-OCH3), 3.29 (2H, t, J = 7.2 Hz, H-1''), 2.85 (2H, t, J = 7.2 Hz, H-2'') |

| 13C NMR (CDCl3, 150 MHz) | δ (ppm): 161.2 (C-2), 158.0 (C-7'), 155.8 (C-9'), 143.4 (C-4), 131.2 (C-5'), 119.3 (C-6'), 113.8 (C-3), 112.9 (C-10'), 109.8 (C-8'), 56.1 (5-OCH3), 30.9 (C-1''), 22.8 (C-2'') |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | m/z: 259.0965 [M+H]+ (Calculated for C15H15O4, 259.0965) |

Experimental Protocols

The isolation and purification of this compound from the roots of Zanthoxylum nitidum involved a multi-step extraction and chromatographic process. The detailed methodology is outlined below.

Plant Material and Extraction

-

Plant Material: The roots of Zanthoxylum nitidum were collected and air-dried.

-

Extraction: The dried and powdered roots (9.5 kg) were extracted three times with 95% ethanol at room temperature.

-

Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract (850 g).

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

Isolation and Purification Workflow

The ethyl acetate fraction (120 g) was subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether-acetone (from 50:1 to 0:1, v/v) to yield eight fractions (Fr. A–H).

-

Sephadex LH-20 Chromatography (I): Fraction E (8.3 g), obtained from the silica gel column, was further purified by column chromatography on Sephadex LH-20 with methanol as the eluent to afford five sub-fractions (Fr. E1–E5).

-

Preparative Thin-Layer Chromatography (TLC): Fraction E5 was separated by preparative TLC using a developing solvent system of n-hexane–acetone (3:1) to provide a partially purified sample of this compound.

-

Sephadex LH-20 Chromatography (II): The partially purified sample was further purified on a Sephadex LH-20 column with methanol to yield pure this compound (2.3 mg).

Biological Activity

The initial report on the isolation of this compound from Zanthoxylum nitidum did not include an evaluation of its biological activity.[1] However, the broader class of coumarins isolated from Zanthoxylum species are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Further research is required to elucidate the specific pharmacological properties and potential therapeutic applications of this compound. Given the known activities of related compounds, future studies could explore its potential as an anti-inflammatory or cytotoxic agent.

Synthesis

As of the latest available information, a specific, dedicated synthesis for this compound has not been reported in the scientific literature. However, general synthetic methodologies for suberenone and dibenzosuberenone derivatives have been developed, often for the creation of analogs with potential therapeutic applications, such as antidepressants.[6][7][8][9] These synthetic strategies could potentially be adapted for the total synthesis of this compound.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. To understand its mechanism of action, future research would need to investigate its effects on various cellular signaling cascades, particularly those involved in inflammation and cell proliferation, given the known activities of other coumarins.

Conclusion and Future Directions

The discovery of this compound in Zanthoxylum nitidum adds another compound to the chemical diversity of this medicinally important plant genus. This technical guide provides the foundational knowledge of its isolation and characterization. Significant opportunities for future research exist, including the development of a total synthesis route, which would enable the production of larger quantities for extensive biological evaluation. Furthermore, comprehensive studies are needed to determine its pharmacological profile, mechanism of action, and potential therapeutic value. Elucidating the specific signaling pathways affected by this compound will be a critical step in understanding its biological function and potential as a lead compound for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarins and lignans from Zanthoxylum schinifolium and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives [mdpi.com]

- 7. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Chemical Structure of 5-Methoxysuberenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The determination of the precise chemical structure of a novel compound is a cornerstone of natural product chemistry and drug discovery. This in-depth technical guide outlines a comprehensive strategy for the structural elucidation of a hypothetical novel compound, "5-Methoxysuberenone," from initial isolation to final structural confirmation. This guide details the key experimental protocols and data interpretation necessary for this process, presenting quantitative data in a clear, tabular format and visualizing complex workflows and relationships using Graphviz diagrams.

Initial Isolation and Preliminary Spectroscopic Analysis

The journey of structure elucidation begins with the isolation and purification of the target compound, this compound, from its natural source. Following purification, preliminary spectroscopic analyses provide the first clues to its chemical nature.

Experimental Protocol: UV-Visible and Infrared Spectroscopy

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is recorded using a spectrophotometer, typically in a solvent such as methanol (B129727) or ethanol. The wavelength of maximum absorption (λmax) is determined to indicate the presence of chromophores, such as aromatic rings or conjugated systems.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. The resulting spectrum reveals the presence of key functional groups based on their characteristic vibrational frequencies.

Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Key Absorptions/Features | Interpretation |

| UV-Vis (in MeOH) | λmax at 250, 280, 320 nm | Suggests the presence of an extended conjugated system, likely aromatic. |

| IR (thin film) | 3050 cm⁻¹ (weak), 2950 cm⁻¹ (medium), 1680 cm⁻¹ (strong), 1600 cm⁻¹ (strong), 1250 cm⁻¹ (strong), 1100 cm⁻¹ (strong) | Aromatic C-H, Aliphatic C-H, Conjugated Ketone (C=O), Aromatic C=C, Aryl-O-C (ether), C-O |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a pivotal technique for determining the elemental composition of a molecule with high accuracy, which in turn provides the molecular formula.

Experimental Protocol: HRMS (ESI-TOF)

A dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Interpretation |

| [M+H]⁺ | 315.1232 | 315.1230 | Molecular Formula: C₁₈H₁₈O₅ |

| [M+Na]⁺ | 337.1052 | 337.1049 | Adduct ion confirming the molecular weight. |

Unraveling the Carbon Skeleton and Proton Environment with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to piece together the molecular framework.

Experimental Protocol: NMR Spectroscopy

All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | No. of H | Assignment (Hypothetical) | HMBC Correlations (Selected) |

| 181.0 | - | - | - | 0 | C=O (Ketone) | H-2, H-4a |

| 159.4 | - | - | - | 0 | Aromatic C-O | H-6, OCH₃ |

| 158.0 | - | - | - | 0 | Aromatic C-O | H-8 |

| 156.5 | - | - | - | 0 | Aromatic C | H-1, H-9a |

| 136.4 | 7.90 | d | 8.0 | 1 | Aromatic CH | C-8, C-9 |

| 127.3 | - | - | - | 0 | Aromatic C | H-6, H-8 |

| 121.4 | 6.92 | d | 8.0 | 1 | Aromatic CH | C-9, C-10 |

| 116.0 | 6.68 | d | 9.6 | 1 | Vinylic CH | C-3, C-4a |

| 114.9 | 5.52 | d | 9.6 | 1 | Vinylic CH | C-2, C-4 |

| 108.6 | - | - | - | 0 | Aromatic C | H-1, H-6 |

| 78.2 | - | - | - | 0 | Quaternary C-O | CH₃-a, CH₃-b |

| 61.5 | 3.94 | s | - | 3 | OCH₃ | C-5 |

| 55.4 | 3.86 | s | - | 3 | OCH₃ | C-7 |

| 41.5 | 2.85 | t | 7.5 | 2 | CH₂ | C-3, C-4a |

| 31.9 | 1.80 | m | - | 2 | CH₂ | C-2, C-4 |

| 27.9 | 1.40 | s | - | 6 | 2 x CH₃ | C-2, C-3 |

Visualizing the Elucidation Workflow and Data Relationships

Graphviz diagrams are employed to visualize the logical flow of the structure elucidation process and the relationships between different datasets.

Absolute Confirmation with X-ray Crystallography

While spectroscopic methods provide a powerful means to deduce a chemical structure, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure, including its absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

Suitable single crystals of this compound are grown by slow evaporation of a solvent, vapor diffusion, or cooling. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and the data are processed to solve and refine the crystal structure.

Conclusion

The elucidation of the chemical structure of a novel compound such as this compound is a systematic process that relies on the integration of data from multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms. Finally, single-crystal X-ray crystallography can offer ultimate confirmation of the proposed structure. This guide provides a robust framework for researchers in natural product chemistry and drug development to approach the exciting challenge of structure elucidation.

Elucidating the Chemical Structure of 5-Methoxysuberenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The determination of the precise chemical structure of a novel compound is a cornerstone of natural product chemistry and drug discovery. This in-depth technical guide outlines a comprehensive strategy for the structural elucidation of a hypothetical novel compound, "5-Methoxysuberenone," from initial isolation to final structural confirmation. This guide details the key experimental protocols and data interpretation necessary for this process, presenting quantitative data in a clear, tabular format and visualizing complex workflows and relationships using Graphviz diagrams.

Initial Isolation and Preliminary Spectroscopic Analysis

The journey of structure elucidation begins with the isolation and purification of the target compound, this compound, from its natural source. Following purification, preliminary spectroscopic analyses provide the first clues to its chemical nature.

Experimental Protocol: UV-Visible and Infrared Spectroscopy

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is recorded using a spectrophotometer, typically in a solvent such as methanol or ethanol. The wavelength of maximum absorption (λmax) is determined to indicate the presence of chromophores, such as aromatic rings or conjugated systems.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. The resulting spectrum reveals the presence of key functional groups based on their characteristic vibrational frequencies.

Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Key Absorptions/Features | Interpretation |

| UV-Vis (in MeOH) | λmax at 250, 280, 320 nm | Suggests the presence of an extended conjugated system, likely aromatic. |

| IR (thin film) | 3050 cm⁻¹ (weak), 2950 cm⁻¹ (medium), 1680 cm⁻¹ (strong), 1600 cm⁻¹ (strong), 1250 cm⁻¹ (strong), 1100 cm⁻¹ (strong) | Aromatic C-H, Aliphatic C-H, Conjugated Ketone (C=O), Aromatic C=C, Aryl-O-C (ether), C-O |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a pivotal technique for determining the elemental composition of a molecule with high accuracy, which in turn provides the molecular formula.

Experimental Protocol: HRMS (ESI-TOF)

A dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Interpretation |

| [M+H]⁺ | 315.1232 | 315.1230 | Molecular Formula: C₁₈H₁₈O₅ |

| [M+Na]⁺ | 337.1052 | 337.1049 | Adduct ion confirming the molecular weight. |

Unraveling the Carbon Skeleton and Proton Environment with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to piece together the molecular framework.

Experimental Protocol: NMR Spectroscopy

All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | No. of H | Assignment (Hypothetical) | HMBC Correlations (Selected) |

| 181.0 | - | - | - | 0 | C=O (Ketone) | H-2, H-4a |

| 159.4 | - | - | - | 0 | Aromatic C-O | H-6, OCH₃ |

| 158.0 | - | - | - | 0 | Aromatic C-O | H-8 |

| 156.5 | - | - | - | 0 | Aromatic C | H-1, H-9a |

| 136.4 | 7.90 | d | 8.0 | 1 | Aromatic CH | C-8, C-9 |

| 127.3 | - | - | - | 0 | Aromatic C | H-6, H-8 |

| 121.4 | 6.92 | d | 8.0 | 1 | Aromatic CH | C-9, C-10 |

| 116.0 | 6.68 | d | 9.6 | 1 | Vinylic CH | C-3, C-4a |

| 114.9 | 5.52 | d | 9.6 | 1 | Vinylic CH | C-2, C-4 |

| 108.6 | - | - | - | 0 | Aromatic C | H-1, H-6 |

| 78.2 | - | - | - | 0 | Quaternary C-O | CH₃-a, CH₃-b |

| 61.5 | 3.94 | s | - | 3 | OCH₃ | C-5 |

| 55.4 | 3.86 | s | - | 3 | OCH₃ | C-7 |

| 41.5 | 2.85 | t | 7.5 | 2 | CH₂ | C-3, C-4a |

| 31.9 | 1.80 | m | - | 2 | CH₂ | C-2, C-4 |

| 27.9 | 1.40 | s | - | 6 | 2 x CH₃ | C-2, C-3 |

Visualizing the Elucidation Workflow and Data Relationships

Graphviz diagrams are employed to visualize the logical flow of the structure elucidation process and the relationships between different datasets.

Absolute Confirmation with X-ray Crystallography

While spectroscopic methods provide a powerful means to deduce a chemical structure, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure, including its absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

Suitable single crystals of this compound are grown by slow evaporation of a solvent, vapor diffusion, or cooling. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and the data are processed to solve and refine the crystal structure.

Conclusion

The elucidation of the chemical structure of a novel compound such as this compound is a systematic process that relies on the integration of data from multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms. Finally, single-crystal X-ray crystallography can offer ultimate confirmation of the proposed structure. This guide provides a robust framework for researchers in natural product chemistry and drug development to approach the exciting challenge of structure elucidation.

5-Methoxysuberenone: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Methoxysuberenone, a coumarin (B35378) isolated from the plant Toddalia asiatica. While experimental data for some properties of this specific compound are limited in publicly available literature, this document consolidates the existing information and presents general experimental protocols for the determination of key physicochemical parameters. Furthermore, based on the reported biological activities of structurally related coumarins from the same source, a hypothetical signaling pathway is proposed to guide future research into its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, properties such as melting point, boiling point, and pKa have not been experimentally reported in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C15H14O5 | N/A |

| Molecular Weight | 274.27 g/mol | N/A |

| Physical State | Crystalline Solid | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of a crystalline organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. A clear aliquot of the supernatant is then carefully removed.

-

Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa influences its solubility, absorption, and distribution in biological systems.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound has been neutralized.

Hypothetical Signaling Pathway

While direct studies on the signaling pathways affected by this compound are not available, research on other coumarins isolated from Toddalia asiatica has revealed potential biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[1][2][3] Based on these findings, a hypothetical signaling pathway can be proposed to stimulate further investigation. For instance, the anti-inflammatory activity of related coumarins suggests a possible interaction with pathways involved in inflammation, such as the NF-κB signaling cascade.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway. This is a conceptual diagram based on the activities of related compounds and requires experimental validation.

This guide serves as a foundational resource for researchers interested in this compound. The provided experimental protocols offer a starting point for the comprehensive characterization of this natural product. Further investigation into its biological activities and elucidation of its precise mechanism of action are warranted to fully understand its therapeutic potential.

References

- 1. Cytotoxic coumarins from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asiaticasics A-O, structurally intriguing coumarins from Toddalia asiatica with potential inflammatory inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease | MDPI [mdpi.com]

5-Methoxysuberenone: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Methoxysuberenone, a coumarin isolated from the plant Toddalia asiatica. While experimental data for some properties of this specific compound are limited in publicly available literature, this document consolidates the existing information and presents general experimental protocols for the determination of key physicochemical parameters. Furthermore, based on the reported biological activities of structurally related coumarins from the same source, a hypothetical signaling pathway is proposed to guide future research into its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, properties such as melting point, boiling point, and pKa have not been experimentally reported in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C15H14O5 | N/A |

| Molecular Weight | 274.27 g/mol | N/A |

| Physical State | Crystalline Solid | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of a crystalline organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. A clear aliquot of the supernatant is then carefully removed.

-

Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa influences its solubility, absorption, and distribution in biological systems.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound has been neutralized.

Hypothetical Signaling Pathway

While direct studies on the signaling pathways affected by this compound are not available, research on other coumarins isolated from Toddalia asiatica has revealed potential biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[1][2][3] Based on these findings, a hypothetical signaling pathway can be proposed to stimulate further investigation. For instance, the anti-inflammatory activity of related coumarins suggests a possible interaction with pathways involved in inflammation, such as the NF-κB signaling cascade.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway. This is a conceptual diagram based on the activities of related compounds and requires experimental validation.

This guide serves as a foundational resource for researchers interested in this compound. The provided experimental protocols offer a starting point for the comprehensive characterization of this natural product. Further investigation into its biological activities and elucidation of its precise mechanism of action are warranted to fully understand its therapeutic potential.

References

- 1. Cytotoxic coumarins from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asiaticasics A-O, structurally intriguing coumarins from Toddalia asiatica with potential inflammatory inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease | MDPI [mdpi.com]

5-Methoxysuberenone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methoxysuberenone, a natural coumarin (B35378) with potential therapeutic applications. This document consolidates its chemical identity, and while specific quantitative biological data and detailed experimental protocols for this particular compound are not extensively available in the public domain, this guide outlines standard methodologies for assessing its potential anti-inflammatory and cytotoxic activities, based on established protocols for similar natural products.

Chemical Identification

| Identifier | Value |

| CAS Number | 85011-58-1[1] |

| IUPAC Name | 5,7-Dimethoxy-6-(3-oxo-1-butenyl)-2H-1-benzopyran-2-one |

| Synonyms | Isotoddalenone |

| Natural Source | Roots of Toddalia asiatica Lam.[2] |

Potential Biological Activities and Experimental Assessment

Coumarins isolated from Toddalia asiatica have demonstrated a range of pharmacological effects, including anti-inflammatory and anti-tumor activities. While specific quantitative data for this compound is limited, this section details standard experimental protocols to evaluate its potential in these areas.

Anti-inflammatory Activity

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for a specified period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plates are incubated for another 24 hours.

-

Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated (untreated) wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: A human cancer cell line (e.g., a breast cancer line like MCF-7 or a lung cancer line like A549) is cultured in an appropriate medium and conditions.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Potential Signaling Pathway Involvement

Inflammatory processes are often regulated by complex signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

While the direct effect of this compound on the NF-κB pathway has not been reported, a logical experimental workflow to investigate this would involve assessing key markers of NF-κB activation in LPS-stimulated RAW 264.7 cells in the presence and absence of the compound.

Below is a conceptual workflow for investigating the effect of this compound on the NF-κB signaling pathway.

Caption: Experimental workflow to investigate the effect of this compound on the NF-κB pathway.

This diagram illustrates a logical progression for experiments designed to determine if this compound exerts its potential anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The workflow starts with cell treatment and stimulation, followed by the analysis of key proteins in the NF-κB pathway, and finally, the measurement of downstream inflammatory markers. The dashed lines represent the hypothesized inhibitory effects of the compound.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxysuberenone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methoxysuberenone, a natural coumarin with potential therapeutic applications. This document consolidates its chemical identity, and while specific quantitative biological data and detailed experimental protocols for this particular compound are not extensively available in the public domain, this guide outlines standard methodologies for assessing its potential anti-inflammatory and cytotoxic activities, based on established protocols for similar natural products.

Chemical Identification

| Identifier | Value |

| CAS Number | 85011-58-1[1] |

| IUPAC Name | 5,7-Dimethoxy-6-(3-oxo-1-butenyl)-2H-1-benzopyran-2-one |

| Synonyms | Isotoddalenone |

| Natural Source | Roots of Toddalia asiatica Lam.[2] |

Potential Biological Activities and Experimental Assessment

Coumarins isolated from Toddalia asiatica have demonstrated a range of pharmacological effects, including anti-inflammatory and anti-tumor activities. While specific quantitative data for this compound is limited, this section details standard experimental protocols to evaluate its potential in these areas.

Anti-inflammatory Activity

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for a specified period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plates are incubated for another 24 hours.

-

Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated (untreated) wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: A human cancer cell line (e.g., a breast cancer line like MCF-7 or a lung cancer line like A549) is cultured in an appropriate medium and conditions.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Potential Signaling Pathway Involvement

Inflammatory processes are often regulated by complex signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

While the direct effect of this compound on the NF-κB pathway has not been reported, a logical experimental workflow to investigate this would involve assessing key markers of NF-κB activation in LPS-stimulated RAW 264.7 cells in the presence and absence of the compound.

Below is a conceptual workflow for investigating the effect of this compound on the NF-κB signaling pathway.

Caption: Experimental workflow to investigate the effect of this compound on the NF-κB pathway.

This diagram illustrates a logical progression for experiments designed to determine if this compound exerts its potential anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The workflow starts with cell treatment and stimulation, followed by the analysis of key proteins in the NF-κB pathway, and finally, the measurement of downstream inflammatory markers. The dashed lines represent the hypothesized inhibitory effects of the compound.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

biological activity screening of 5-Methoxysuberenone

An In-depth Technical Guide to the Biological Activity Screening of 5-Methoxysuberenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data presentation for the initial biological activity screening of the novel compound, this compound. As a member of the benzosuberone family, this compound is of interest for its potential therapeutic properties, including cytotoxic, antioxidant, and anti-inflammatory activities, which are known to be associated with this chemical scaffold.[1]

Cytotoxicity Screening

The initial evaluation of a novel compound involves assessing its cytotoxic potential against various cancer cell lines. This screening helps to identify any anti-proliferative effects that could be harnessed for cancer therapy. A common and reliable method for this is the MTT assay.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for another 48 hours under the same conditions.

-

MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.8 ± 1.2 |

| HeLa (Cervical Cancer) | 25.4 ± 2.1 |

| HepG2 (Liver Cancer) | 11.2 ± 0.9 |

Note: The data presented above is hypothetical and for illustrative purposes.

Visualization: Cytotoxicity Screening Workflow

Antioxidant Activity Screening

Antioxidant compounds can neutralize harmful free radicals and are of interest for preventing and treating diseases associated with oxidative stress. The antioxidant potential of this compound can be evaluated using established in vitro chemical assays such as the DPPH and ABTS assays.[3][4]

Experimental Protocols

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[3]

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

Procedure:

-

Sample Preparation: Different concentrations of this compound are prepared in methanol.

-

Reaction Mixture: 1 mL of the sample solution is mixed with 1 mL of DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.

This assay measures the ability of an antioxidant to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.[5] The ABTS radical is generated by reacting ABTS with potassium persulfate.

Materials:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Trolox (positive control)

Procedure:

-

ABTS Radical Generation: The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction Mixture: The ABTS radical solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. 1 mL of the diluted ABTS solution is mixed with 10 µL of the sample.

-

Incubation: The mixture is incubated for 6 minutes.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox equivalents.

Data Presentation: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Scavenging | 45.2 ± 3.5 |

| ABTS Scavenging | 28.9 ± 2.3 |

Note: The data presented above is hypothetical and for illustrative purposes.

Visualization: Antioxidant Radical Scavenging Mechanism

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Screening for anti-inflammatory activity is crucial. A common in vitro model involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of nitric oxide (NO) production.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

LPS (Lipopolysaccharide)

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

DMEM, FBS, Penicillin-Streptomycin

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

-

Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity of this compound

| Concentration (µM) | NO Inhibition (%) | Cell Viability (%) |

| 1 | 12.5 ± 1.8 | 98.7 ± 2.5 |

| 10 | 48.2 ± 4.1 | 95.4 ± 3.1 |

| 50 | 85.6 ± 6.3 | 92.1 ± 2.8 |

Note: The data presented above is hypothetical and for illustrative purposes.

Visualization: NF-κB Signaling Pathway in Inflammation

References

- 1. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

biological activity screening of 5-Methoxysuberenone

An In-depth Technical Guide to the Biological Activity Screening of 5-Methoxysuberenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data presentation for the initial biological activity screening of the novel compound, this compound. As a member of the benzosuberone family, this compound is of interest for its potential therapeutic properties, including cytotoxic, antioxidant, and anti-inflammatory activities, which are known to be associated with this chemical scaffold.[1]

Cytotoxicity Screening

The initial evaluation of a novel compound involves assessing its cytotoxic potential against various cancer cell lines. This screening helps to identify any anti-proliferative effects that could be harnessed for cancer therapy. A common and reliable method for this is the MTT assay.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for another 48 hours under the same conditions.

-

MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.8 ± 1.2 |

| HeLa (Cervical Cancer) | 25.4 ± 2.1 |

| HepG2 (Liver Cancer) | 11.2 ± 0.9 |

Note: The data presented above is hypothetical and for illustrative purposes.

Visualization: Cytotoxicity Screening Workflow

Antioxidant Activity Screening

Antioxidant compounds can neutralize harmful free radicals and are of interest for preventing and treating diseases associated with oxidative stress. The antioxidant potential of this compound can be evaluated using established in vitro chemical assays such as the DPPH and ABTS assays.[3][4]

Experimental Protocols

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[3]

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

Procedure:

-

Sample Preparation: Different concentrations of this compound are prepared in methanol.

-

Reaction Mixture: 1 mL of the sample solution is mixed with 1 mL of DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.

This assay measures the ability of an antioxidant to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.[5] The ABTS radical is generated by reacting ABTS with potassium persulfate.

Materials:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Ethanol

-

Trolox (positive control)

Procedure:

-

ABTS Radical Generation: The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction Mixture: The ABTS radical solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. 1 mL of the diluted ABTS solution is mixed with 10 µL of the sample.

-

Incubation: The mixture is incubated for 6 minutes.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox equivalents.

Data Presentation: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Scavenging | 45.2 ± 3.5 |

| ABTS Scavenging | 28.9 ± 2.3 |

Note: The data presented above is hypothetical and for illustrative purposes.

Visualization: Antioxidant Radical Scavenging Mechanism

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Screening for anti-inflammatory activity is crucial. A common in vitro model involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of nitric oxide (NO) production.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

LPS (Lipopolysaccharide)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

DMEM, FBS, Penicillin-Streptomycin

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

-

Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity of this compound

| Concentration (µM) | NO Inhibition (%) | Cell Viability (%) |

| 1 | 12.5 ± 1.8 | 98.7 ± 2.5 |

| 10 | 48.2 ± 4.1 | 95.4 ± 3.1 |

| 50 | 85.6 ± 6.3 | 92.1 ± 2.8 |

Note: The data presented above is hypothetical and for illustrative purposes.

Visualization: NF-κB Signaling Pathway in Inflammation

References

- 1. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 5-Methoxysuberenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysuberenone is a furanocoumarin, a class of organic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its potential biological significance based on current scientific literature. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

The primary and currently identified natural source of this compound is the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family. This woody liana is traditionally used in folk medicine in regions of Asia and Africa. Specifically, this compound has been isolated from the root bark of this plant.

Toddalia asiatica is a rich source of various phytochemicals, with coumarins and alkaloids being the most prominent classes of compounds isolated. While a comprehensive quantitative analysis of all constituents is not available in the current literature, numerous studies have qualitatively identified a wide array of molecules within this plant.

Phytochemical Composition of Toddalia asiatica

The following table summarizes the major classes of chemical constituents found in Toddalia asiatica, highlighting the chemical diversity of this plant.

| Compound Class | Examples Found in Toddalia asiatica | Reference |

| Furanocoumarins | This compound , Pimpinellin, Isopimpinellin, Phellopterin | [1][2] |

| Simple Coumarins | Toddaculin, Coumurrayin, Toddalenol, Toddalolactone | [2] |

| Alkaloids | Nitidine, Chelerythrine, Skimmianine, Decarine | [3][4] |

| Flavonoids | Hesperidin | [4] |

| Terpenoids | (E)-Nerolidol, Spathulenol |

Experimental Protocols: Extraction and Isolation

While a specific protocol solely for the isolation of this compound is not detailed in the available literature, a general and effective methodology can be constructed based on the successful isolation of other coumarins from Toddalia asiatica root bark. The following protocol represents a composite of established techniques.[5][6]

Plant Material Collection and Preparation

-

Collection: The root bark of Toddalia asiatica is harvested.

-

Drying and Grinding: The collected root bark is air-dried in the shade to prevent the degradation of phytochemicals. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Maceration: The powdered root bark is subjected to maceration with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.[5]

-

Solvent Evaporation: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with furanocoumarins like this compound expected to be concentrated in the less polar fractions (e.g., petroleum ether and ethyl acetate).[5]

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent like ethyl acetate, is employed to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[5]

-

Further Purification: Fractions containing the compound of interest are often combined and may require further purification using techniques such as preparative HPLC or chromatography over Sephadex LH-20 to yield pure this compound.[7][8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Toddalia asiatica.

Caption: General workflow for the extraction and isolation of this compound.

Potential Biological Activity and Signaling Pathways